molecular formula C16H13N3 B5882667 2-(1-methylindol-3-yl)-1H-benzimidazole

2-(1-methylindol-3-yl)-1H-benzimidazole

Cat. No.: B5882667
M. Wt: 247.29 g/mol
InChI Key: VAOJPVFGQGCSBH-UHFFFAOYSA-N
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Description

2-(1-methylindol-3-yl)-1H-benzimidazole is a useful research compound. Its molecular formula is C16H13N3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-methyl-1H-indol-3-yl)-1H-benzimidazole is 247.110947427 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Hypertensive Activities

2-(1-methyl-1H-indol-3-yl)-1H-benzimidazole derivatives have been investigated for their potential as angiotensin II receptor antagonists, with significant implications in anti-hypertension drug development. For instance, specific compounds have exhibited high affinity for the angiotensin II type 1 receptor and demonstrated substantial decreases in mean blood pressure in hypertensive rats (Zhu et al., 2014); (Zhu et al., 2016).

DNA Topoisomerase I Inhibitors

Benzimidazole derivatives have been found to inhibit mammalian type I DNA topoisomerases, a class of enzymes involved in DNA replication. Certain derivatives, such as 5-methyl-4-(1H-benzimidazole-2-yl)phenol, have shown potent inhibition of this enzyme, highlighting their potential therapeutic application in cancer treatment (Alpan et al., 2007).

Anticancer Agents

Some indole-3-substituted-2-benzimidazole derivatives have demonstrated efficacy as anticancer agents. Novel synthesis methods have led to the development of these compounds, which have shown promising results in inhibiting various cancer cell lines (Anwar et al., 2023).

Cytotoxic Activity

1-((indol-3-yl)methyl)-1H-imidazolium salts, a class of benzimidazole derivatives, have been evaluated for their cytotoxic activities against human tumor cell lines. Certain compounds have displayed significant inhibitory activities against liver, lung, and breast carcinoma cells (Xu et al., 2014).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their corrosion inhibition performance on mild steel in acidic environments. These compounds have exhibited effective inhibition of corrosion, suggesting their utility in industrial applications (Yadav et al., 2013).

Antibacterial Activity

Several benzimidazole derivatives have been synthesized and evaluated for their antibacterial activity. These compounds have shown promising results against various bacterial strains, indicating their potential as antibacterial agents (Maste et al., 2011); (Karalı et al., 2004).

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-19-10-12(11-6-2-5-9-15(11)19)16-17-13-7-3-4-8-14(13)18-16/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOJPVFGQGCSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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